molecular formula C11H17NO3 B1237124 (R)-orciprenaline

(R)-orciprenaline

Cat. No. B1237124
M. Wt: 211.26 g/mol
InChI Key: LMOINURANNBYCM-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-orciprenaline is a 5-[1-hydroxy-2-(isopropanylamino)ethyl]benzene-1,3-diol that is the (R)-enantiomer of orciprenaline. It is a conjugate base of a (R)-orciprenaline(1+). It is an enantiomer of a (S)-orciprenaline.

Scientific Research Applications

Spectrofluorimetric Analysis

Orciprenaline, a bronchodilator, has been analyzed using a highly sensitive spectrofluorimetric method, which measures its fluorescence spectra at acidic pH. This method, applicable in various matrices, demonstrates orciprenaline’s native fluorescence and is valuable for estimating the drug in biological fluids and pharmaceuticals with high accuracy and precision (Ibrahim, Fathy, & Elmansi, 2018).

Chemiluminescence Method

A novel chemiluminescence method for determining orciprenaline was developed, based on its reaction with potassium ferricyanide in a sodium hydroxide medium, sensitized by rhodamine 6G. This method allows quantification of orciprenaline in pharmaceutical preparations and highlights its potential for analytical applications in drug analysis (Lv, Zhao, Zhu, Xu, & Zhang, 2005).

Gamma Irradiation Sterilisation

Gamma irradiation has been employed for the sterilization of orciprenaline. Studies show that doses up to 25 kGy slightly affect the amount of impurities in orciprenaline, indicating the method’s efficacy and stability in drug sterilization processes (Basly, Duroux, & Bernard, 1996).

Pharmacological Studies

Pharmacological studies of orciprenaline and its derivatives have been conducted, examining their effects on tracheal chains and the cardiovascular system. These studies provide insights into the drug's bronchodilatory and cardiovascular actions, contributing to a deeper understanding of its therapeutic potential and mechanisms of action (de Meglio, Carissimi, Ravenna, Gentili, & Manzardo, 1980).

Clinical Trials

Clinical trials have been conducted to assess the efficacy of orciprenaline in treating conditions like chronic asthma and bradyarrhythmias. These trials have evaluated both the intravenous and oral forms of the drug, providing valuable data on its therapeutic effectiveness and side effects (Chin Hock, Toh, & Oon Teik, 1975).

properties

Product Name

(R)-orciprenaline

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

5-[(1R)-1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,3-diol

InChI

InChI=1S/C11H17NO3/c1-7(2)12-6-11(15)8-3-9(13)5-10(14)4-8/h3-5,7,11-15H,6H2,1-2H3/t11-/m0/s1

InChI Key

LMOINURANNBYCM-NSHDSACASA-N

Isomeric SMILES

CC(C)NC[C@@H](C1=CC(=CC(=C1)O)O)O

Canonical SMILES

CC(C)NCC(C1=CC(=CC(=C1)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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